3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride
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Overview
Description
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride is a chemical compound with the molecular formula C7H14N2O2S2HCl It is known for its unique structure, which includes a thietane ring fused with a piperazine moiety
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . These compounds are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and coordination interactions
Biochemical Pathways
Based on the antibacterial activity of structurally similar compounds , it can be hypothesized that this compound may interfere with bacterial cell wall synthesis or other essential processes for bacterial growth.
Pharmacokinetics
Structurally similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the pharmaceutical industry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Related compounds have shown antibacterial activity, suggesting that this compound may also have potential antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride typically involves the reaction of piperazine with thietane-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Piperazin-1-ylthietane 1,1-dioxide: This compound lacks the dihydrochloride component but shares a similar core structure.
Piperazine derivatives: Compounds such as piperazine-1,4-dicarboxamide and piperazine-1,4-diylbis(ethane-2,1-diyl)diacetate have similar piperazine rings but different functional groups.
Uniqueness
3-Piperazin-1-ylthietane 1,1-dioxide;dihydrochloride is unique due to the presence of both the thietane ring and the piperazine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-piperazin-1-ylthietane 1,1-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)5-7(6-12)9-3-1-8-2-4-9;;/h7-8H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSWUEUPFAPPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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